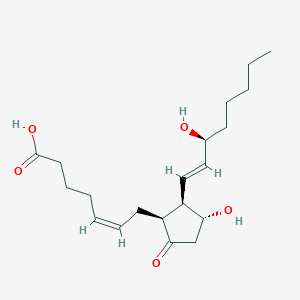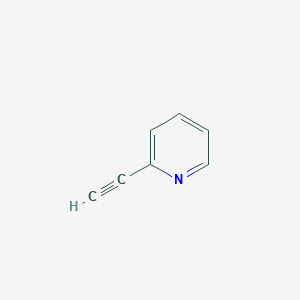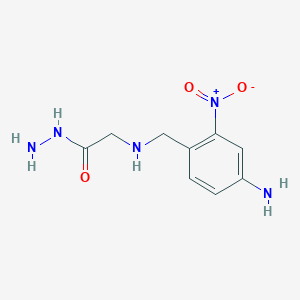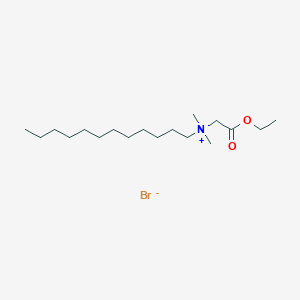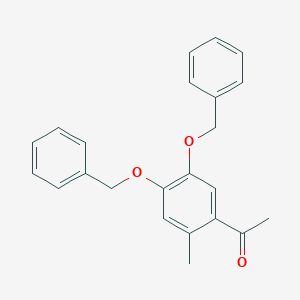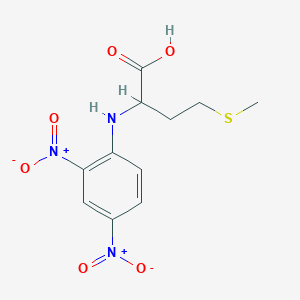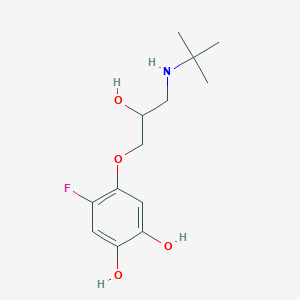
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. TAK-659 works by inhibiting BTK, thereby preventing the activation and proliferation of B cells.
Mecanismo De Acción
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol works by inhibiting BTK, a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol prevents the activation and proliferation of B cells, thereby inhibiting the growth and survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is its specificity for BTK, which reduces the risk of off-target effects. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has also been shown to be effective in preclinical studies, with promising results in the treatment of B-cell malignancies. One limitation of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is its potential for drug resistance, which may limit its long-term efficacy. In addition, further studies are needed to determine the optimal dosing regimen and to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in clinical trials.
Direcciones Futuras
For the research and development of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol include the following:
1. Clinical trials to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in the treatment of B-cell malignancies.
2. Studies to identify biomarkers that can predict response to 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol and to monitor treatment response.
3. Studies to investigate the potential of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in combination with other cancer drugs, such as immunotherapies.
4. Studies to investigate the potential of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in the treatment of other types of cancer, such as solid tumors.
5. Studies to investigate the mechanisms of drug resistance to 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol and to develop strategies to overcome it.
Conclusion
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is a small molecule inhibitor that has shown potential in the treatment of various types of cancer, particularly B-cell malignancies. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol works by inhibiting BTK, a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies. Further studies are needed to determine the optimal dosing regimen and to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in clinical trials.
Métodos De Síntesis
The synthesis of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of tert-butylamine with 3,4-dihydroxy-6-fluorophenol to form the corresponding amine. This is followed by the reaction of the amine with 2-bromo-1-(3,4-dihydroxy-6-fluorophenoxy)propane to form the intermediate product. The final step involves the reaction of the intermediate product with 2-(azetidin-3-yl)acetic acid to form 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol.
Aplicaciones Científicas De Investigación
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has shown potential in the treatment of various types of cancer, particularly B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies.
Propiedades
Número CAS |
132178-19-9 |
|---|---|
Nombre del producto |
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol |
Fórmula molecular |
C13H20FNO4 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C13H20FNO4/c1-13(2,3)15-6-8(16)7-19-12-5-11(18)10(17)4-9(12)14/h4-5,8,15-18H,6-7H2,1-3H3 |
Clave InChI |
JEUSMJOCKAGUHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
SMILES canónico |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
Sinónimos |
3-(tert-butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol 6-FBDPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



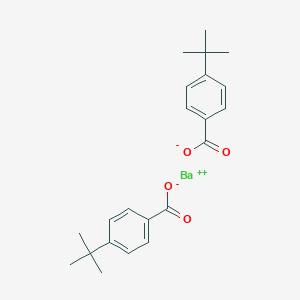
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
